molecular formula C13H10BrCl2NO3S B7496266 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide

Cat. No. B7496266
M. Wt: 411.1 g/mol
InChI Key: GGPWRKPIHKCFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide compound is known to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in the production of bicarbonate ions in the body. This, in turn, leads to a decrease in the secretion of aqueous humor in the eye, which is the mechanism behind its use in the treatment of glaucoma.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, it has also been shown to have anti-inflammatory and anti-tumor properties. It has been suggested that these effects may be due to its ability to inhibit the production of prostaglandins and leukotrienes, which are known to play a role in inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of its use is its relatively low selectivity for different carbonic anhydrase isoforms. This can make it difficult to study the specific effects of individual isoforms.

Future Directions

There are several potential future directions for research on 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use in the treatment of osteoporosis. Studies have shown that inhibition of carbonic anhydrase enzymes can lead to a decrease in bone resorption, making it a promising candidate for the treatment of this disease. Another area of interest is its potential use in the treatment of epilepsy. Studies have shown that inhibition of carbonic anhydrase enzymes can lead to a decrease in seizures, making it a potential alternative to current antiepileptic drugs. Additionally, further research is needed to improve the selectivity of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide for different carbonic anhydrase isoforms, which could lead to more targeted and effective therapies.

Synthesis Methods

The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide involves a multistep process that includes the reaction of 3,5-dichloroaniline with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sulfuric acid to yield the final product.

Scientific Research Applications

5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO3S/c1-20-12-3-2-8(14)4-13(12)21(18,19)17-11-6-9(15)5-10(16)7-11/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPWRKPIHKCFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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